5-Ethyl-2,4-nonanedione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

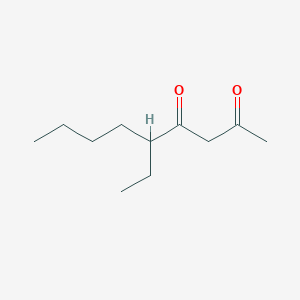

5-Ethyl-2,4-nonanedione is a linear diketone with the molecular formula C₁₁H₂₀O₂, characterized by two ketone groups at positions 2 and 4 and an ethyl substituent at position 5 on a nine-carbon chain. It has been identified as a natural product through synthetic confirmation, with its mass spectrum revealing key fragments such as m/z = 43 (base peak) and m/z = 169 (resulting from CH₃ loss) . The compound’s synthesis method mirrors that of 3-Ethyl-2,4-nonanedione, highlighting the importance of substituent positioning in diketone chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Ethyl-2,4-nonanedione can be synthesized through several methods. One common method involves the condensation of ethyl caproate with acetone in the presence of sodium hydride, yielding a product with a 54-80% yield . Another method involves the acylation of ethyl acetoacetate followed by cleavage and decarboxylation, resulting in a 51% yield . Additionally, the acetylation of 2-heptanone with ethyl acetate and sodium amide can produce this compound with a 61% yield .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of reagents, and desired yield.

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-2,4-nonanedione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form carboxylic acids.

Reduction: Reduction reactions can convert the ketone groups to alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, where one of the ketone groups is replaced by another functional group.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate (KMnO4), chromic acid (H2CrO4).

Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Nucleophiles: Grignard reagents, organolithium compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

5-Ethyl-2,4-nonanedione has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities and interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Ethyl-2,4-nonanedione involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors and enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

The following table and analysis compare 5-Ethyl-2,4-nonanedione with structurally or functionally related compounds:

Key Comparative Insights

Structural Analog: 3-Methyl-2,4-nonanedione Both are linear diketones, but substituent position (3 vs. 5) significantly impacts flavor profiles.

Heterocyclic Diones: Oxazolidinediones

- 5-Ethyl-5-methyl-2,4-oxazolidinedione exemplifies how diketone groups in a heterocyclic ring (vs. linear chain) shift applications toward pharmaceuticals. Its isomers exhibit similar anesthetic activity but differ in metabolic rates (e.g., demethylation kinetics) .

Heterocyclic Odorants: Thiazolines and Furanones Thiazolines (e.g., 5-Ethyl-2,4-dimethyl-3-thiazoline) and furanones (e.g., 5-Ethyl-2(5H)-furanone) share ethyl/methyl substituents but belong to distinct heterocyclic classes. These compounds contribute to food aromas (e.g., meaty or fruity notes), suggesting this compound could similarly act in flavor systems .

Pharmaceutical Derivatives

- Complex molecules like the RT/IN dual inhibitor in incorporate 5-ethyl-2,4-dioxo groups into pyrimidine scaffolds. This contrasts with standalone diketones, emphasizing how functional groups are leveraged in drug design for target specificity .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-Ethyl-2,4-nonanedione, and how can reaction conditions be systematically optimized?

- Methodological Answer : The synthesis of this compound can be adapted from analogous diketone preparations, such as the method used for 3-Ethyl-2,4-nonanedione . Key steps include controlling steric and electronic factors during alkylation and ketone formation. Optimization involves iterative adjustments of temperature, solvent polarity (e.g., THF vs. DCM), and catalyst loading. Trial experiments should be conducted to determine ideal molar ratios of precursors (e.g., ethyl Grignard reagents) and reaction times, followed by GC-MS or NMR monitoring .

Q. How can mass spectrometry (MS) and gas chromatography (GC) be employed to characterize this compound, and what are the diagnostic fragmentation patterns?

- Methodological Answer : In MS analysis, this compound exhibits α-cleavage fragments at m/z = 43 (base peak) and m/z = 169 (loss of CH3), consistent with diketone fragmentation . GC retention times should be cross-validated against NIST reference data using polar capillary columns (e.g., DB-WAX) to resolve co-eluting isomers . Quantification requires calibration curves with internal standards (e.g., deuterated analogs) to account for matrix effects in complex samples.

Q. What analytical techniques are most effective for quantifying this compound in biological or environmental matrices?

- Methodological Answer : Reverse-phase HPLC with UV detection (220–280 nm) is suitable for purified samples, while GC-MS offers higher sensitivity for trace analysis in complex mixtures (e.g., plant extracts) . Solid-phase microextraction (SPME) or liquid-liquid extraction (LLE) should precede analysis to isolate the compound from interfering substances. Method validation must include recovery studies and limit-of-detection (LOD) calculations .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR shifts or MS fragments) for this compound be resolved, and what strategies validate structural assignments?

- Methodological Answer : Discrepancies in NMR chemical shifts may arise from solvent effects or tautomerism. Use deuterated solvents (e.g., CDCl3) and 2D NMR techniques (COSY, HSQC) to confirm connectivity . For MS conflicts, high-resolution MS (HRMS) can distinguish isobaric fragments. Cross-referencing with synthetic standards and computational modeling (DFT for expected spectra) adds robustness .

Q. What mechanistic insights explain the formation of this compound in natural systems, and how can isotopic labeling elucidate biosynthetic pathways?

- Methodological Answer : Hypothesize pathways via β-keto acid decarboxylation or polyketide synthase (PKS) activity. Isotopic labeling (e.g., <sup>13</sup>C-acetate) in precursor-feeding experiments, followed by MS/MS analysis, can track carbon incorporation . Comparative metabolomics of native vs. engineered microbial strains may identify key enzymes .

Q. How does this compound interact with oxidative environments, and what statistical models (e.g., PLS regression) predict its stability in such conditions?

- Methodological Answer : Accelerated oxidation studies under controlled O2 levels can model degradation kinetics. PLS regression, as applied to wine diketones , integrates variables like pH, temperature, and radical scavengers. Data should include time-series HPLC measurements and ANOVA to assess factor significance .

Q. What experimental designs minimize confounding variables when studying this compound’s role in flavor or fragrance chemistry?

- Methodological Answer : Use factorial designs to test interactions between variables (e.g., concentration, matrix composition). For sensory studies, double-blind trials with trained panels reduce bias. Control for matrix effects by spiking inert substrates (e.g., ethanol/water mixtures) and comparing headspace SPME-GC profiles .

Q. Data Analysis and Reproducibility

Q. How should researchers address batch-to-batch variability in synthetic this compound, and what quality-control metrics ensure reproducibility?

- Methodological Answer : Implement stringent QC protocols:

- Purity : ≥95% by GC-FID or HPLC-UV .

- Consistency : Statistical process control (SPC) charts for key reaction parameters (e.g., yield, byproduct levels) .

- Documentation : Full disclosure of synthetic routes, purification steps, and spectral data in supplementary materials .

Q. What statistical methods are appropriate for analyzing dose-response relationships involving this compound in biological assays?

- Methodological Answer : Fit data to sigmoidal models (e.g., Hill equation) using nonlinear regression. Report EC50/IC50 values with 95% confidence intervals. For high-throughput screens, apply false-discovery-rate (FDR) corrections to mitigate Type I errors .

Q. Tables

Properties

CAS No. |

5336-61-8 |

|---|---|

Molecular Formula |

C11H20O2 |

Molecular Weight |

184.27 g/mol |

IUPAC Name |

5-ethylnonane-2,4-dione |

InChI |

InChI=1S/C11H20O2/c1-4-6-7-10(5-2)11(13)8-9(3)12/h10H,4-8H2,1-3H3 |

InChI Key |

LOZUOAXDIFHKSF-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(CC)C(=O)CC(=O)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.